N,N-Dibenzyl-N'-(pyridin-2-ylmethylene)hydrazine
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Overview
Description
N,N-Dibenzyl-N’-(pyridin-2-ylmethylene)hydrazine is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazine group bonded to a pyridine ring and two benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibenzyl-N’-(pyridin-2-ylmethylene)hydrazine typically involves the condensation reaction between N,N-dibenzylhydrazine and pyridine-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for N,N-Dibenzyl-N’-(pyridin-2-ylmethylene)hydrazine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibenzyl-N’-(pyridin-2-ylmethylene)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various electrophiles or nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can produce the corresponding amines.
Scientific Research Applications
N,N-Dibenzyl-N’-(pyridin-2-ylmethylene)hydrazine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or luminescent properties.
Mechanism of Action
The mechanism of action of N,N-Dibenzyl-N’-(pyridin-2-ylmethylene)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. These interactions can modulate the activity of enzymes or disrupt cellular processes, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(pyridin-2-ylmethylene)hydrazine: Similar structure but lacks the benzyl groups.
N,N’-bis(pyridin-2-ylmethylene)cyclohexane-1,4-diamine: Contains a cyclohexane ring instead of benzyl groups.
Uniqueness
N,N-Dibenzyl-N’-(pyridin-2-ylmethylene)hydrazine is unique due to the presence of both benzyl and pyridine groups, which confer specific electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H19N3 |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-benzyl-1-phenyl-N-(pyridin-2-ylmethylideneamino)methanamine |
InChI |
InChI=1S/C20H19N3/c1-3-9-18(10-4-1)16-23(17-19-11-5-2-6-12-19)22-15-20-13-7-8-14-21-20/h1-15H,16-17H2 |
InChI Key |
IPXKRUCFNUYSKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)N=CC3=CC=CC=N3 |
Origin of Product |
United States |
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